Cas no 23868-11-3 (Ethyl 2-(phenylamino)benzoate)
Ethyl 2-(phenylamino)benzoate structure
Product Name:Ethyl 2-(phenylamino)benzoate
Numero CAS:23868-11-3
MF:C15H15NO2
MW:241.285104036331
CID:1091799
PubChem ID:607091
Update Time:2025-04-24
Ethyl 2-(phenylamino)benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-(phenylamino)benzoate
- ethyl 2-anilinobenzoate
- 2-anilino-benzoic acid ethyl ester
- 2-Phenylaminobenzoic acid, ethyl ester
- AC1LCUSL
- AK145942
- Diphenylamin-carbonsaeure-(2)-aethylester
- ethyl N-phenylanthranilate
- N-phenyl-anthranilic acid ethyl ester
- N-Phenyl-anthranilsaeure-aethylester
- N-Phenyl-anthranilsaeure-ethylester
- SureCN2008034
- 2-Carbathoxy-diphenyl-amin
- 23868-11-3
- SB81077
- Ethyl2-(phenylamino)benzoate
- DTXSID601306974
- Ethyl 2-anilinobenzoate #
- EN300-6510659
- SCHEMBL2008034
- JTCYHVJDEQVMQQ-UHFFFAOYSA-N
- Benzoic acid, 2-(phenylamino)-, ethyl ester
-
- Inchi: 1S/C15H15NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16H,2H2,1H3
- Chiave InChI: JTCYHVJDEQVMQQ-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C1C=CC=CC=1NC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 241.11035
- Massa monoisotopica: 241.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 38.3Ų
Proprietà sperimentali
- PSA: 38.33
Ethyl 2-(phenylamino)benzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099449-5g |
Ethyl 2-(phenylamino)benzoate |
23868-11-3 | 95% | 5g |
$357.00 | 2023-09-02 | |
| Crysdot LLC | CD12092972-5g |
Ethyl 2-(phenylamino)benzoate |
23868-11-3 | 95+% | 5g |
$429 | 2024-07-24 | |
| Enamine | EN300-6510659-0.05g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.05g |
$323.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-0.1g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.1g |
$339.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-0.25g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.25g |
$354.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-0.5g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.5g |
$370.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-1.0g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 1g |
$385.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-2.5g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 2.5g |
$754.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-5.0g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 5g |
$1115.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-10.0g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 10g |
$1654.0 | 2023-05-31 |
Ethyl 2-(phenylamino)benzoate Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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